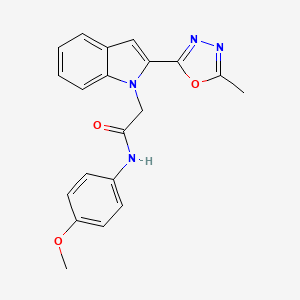

N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the indole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making the C-2 position susceptible to nucleophilic attack. Reactions typically occur under basic conditions:

Example : Reaction with 2-bromo-N-substituted acetamides in DMF/NaH yields sulfanylacetamide derivatives via SN2 mechanism .

Electrophilic Substitution on the Indole Ring

The indole’s C-3 position is reactive toward electrophiles due to its electron-rich nature:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitroindole derivatives | |

| Halogenation | Cl₂ or Br₂ in CHCl₃ | 3-Haloindole analogs |

Key Finding : Bromination at C-3 enhances antimicrobial activity in structural analogs .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid and 4-methoxyaniline | |

| Basic hydrolysis | NaOH/EtOH, 80°C, 4 h | Sodium carboxylate and free amine |

Mechanism : Acid-catalyzed cleavage of the amide bond generates a carboxylic acid and aryl amine .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| With alkynes | CuI, DCM, RT | Triazole-fused hybrid molecules | |

| With nitriles | Thermal/Photocatalytic | Tetrazole derivatives |

Example : Reaction with acetonitrile under UV light forms tetrazole rings via electro-oxidative pathways .

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl group undergoes demethylation or electrophilic substitution:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Hydroxyphenylacetamide | |

| Sulfonation | H₂SO₄, 50°C | Sulfonated aryl derivatives |

Note : Demethylation enhances solubility but reduces lipophilicity .

Redox Reactions

The oxadiazole and indole moieties participate in redox processes:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of indole | DDQ, CH₂Cl₂, RT | Indole-2,3-dione (isatin analog) | |

| Reduction of oxadiazole | H₂/Pd-C, MeOH | Open-chain thiosemicarbazide |

Application : Oxidized derivatives show enhanced enzyme inhibitory activity .

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.

作用機序

The mechanism of action of “N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

類似化合物との比較

Similar Compounds

N-(4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the oxadiazole ring, which may affect its biological activity and chemical reactivity.

N-(4-methoxyphenyl)-2-(2-(1H-indol-1-yl)acetamide: Lacks the methyl group on the oxadiazole ring, which may influence its steric and electronic properties.

N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanamide: Has an ethanamide linkage instead of an acetamide linkage, which may affect its chemical stability and reactivity.

Uniqueness

The presence of the oxadiazole ring and the specific substitution pattern in “N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” makes it unique compared to similar compounds. These structural features may contribute to its distinct biological activities and chemical properties.

生物活性

N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, an oxadiazole ring, and a methoxyphenyl group. Its molecular formula is C17H16N4O3, with a molecular weight of approximately 312.33 g/mol. The presence of the 1,3,4-oxadiazole unit is particularly noteworthy as this scaffold has been associated with various biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. These compounds often exhibit inhibitory effects on key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . The hybridization of the oxadiazole with other pharmacophores enhances its bioactivity against cancer cells.

2. Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research on similar oxadiazole derivatives indicates that these compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The biological evaluation of related oxadiazole derivatives has demonstrated significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the methoxy group in the phenyl ring is believed to enhance this activity by improving lipophilicity and membrane permeability.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Modulation of Signaling Pathways : It can interfere with signaling pathways involved in inflammation and cell survival, leading to reduced inflammation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the oxadiazole ring and indole structure can significantly influence biological activity. For instance:

- Substitution Patterns : Different substituents on the oxadiazole or indole rings can enhance or reduce potency against specific targets.

- Functional Groups : The presence of electron-donating groups (like methoxy) generally increases activity by stabilizing the compound through resonance effects.

Data Summary

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Anticancer Efficacy : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for drug development .

- Anti-inflammatory Effects : Research indicated that certain substituted oxadiazoles significantly reduced inflammation markers in animal models of arthritis .

- Antimicrobial Testing : A series of oxadiazole derivatives were tested against common bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)18-11-14-5-3-4-6-17(14)24(18)12-19(25)21-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREWNTQDMAPCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。